![molecular formula C21H22N2S B4014977 4-(4-isopropylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014977.png)
4-(4-isopropylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Overview
Description
The compound “4-(4-isopropylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a derivative of quinazoline . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
Quinazolines and quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties . The structure of these compounds can be modified to improve their antimicrobial activities .Chemical Reactions Analysis
Quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Scientific Research Applications
Antibacterial Activity
Quinazoline derivatives have been found to have antibacterial properties . They could potentially be used in the development of new antibiotics, especially in the face of increasing drug resistance .
Antifungal Activity
In addition to their antibacterial properties, quinazoline derivatives also exhibit antifungal activities . This makes them a promising area of study for the development of new antifungal medications.
Anti-inflammatory Activity
Quinazoline derivatives have been shown to have anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory conditions.
Anticancer Activity
Quinazoline derivatives have been found to have anticancer properties . They could potentially be used in the development of new cancer treatments.
Anticonvulsant Activity
Quinazoline derivatives have been shown to have anticonvulsant properties . They could potentially be used in the treatment of conditions such as epilepsy.
CO2 Conversion
Quinazoline derivatives have been used as catalysts for the conversion of CO2 into value-added chemicals . This could potentially be used to reduce the concentration of CO2 in the atmosphere .
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been reported to have a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with their targets leading to various biological effects . The combination of several functional pharmacophore groups in one molecule can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a wide range of biological pathways . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Pharmacokinetics
The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic .
Action Environment
It’s worth noting that the synthesis of quinazoline-2,4-diones has been achieved in both catalyst- and solvent-free conditions under microwave irradiation .
Future Directions
properties
IUPAC Name |
4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-13(2)14-7-9-16(10-8-14)19-18-12-11-15-5-3-4-6-17(15)20(18)23-21(24)22-19/h3-10,13,19H,11-12H2,1-2H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNUUQQPPABHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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